Propyl myristate
Overview
Description
Propyl myristate is an ester derived from the reaction between propanol and myristic acid. It is of significant interest due to its various applications in the chemical, pharmaceutical, and cosmetic industries. The compound is known for its role in enhancing the absorption of substances through the skin, making it a valuable ingredient in topical formulations.
Synthesis Analysis
The synthesis of propyl myristate involves esterification reactions where myristic acid reacts with propanol under specific conditions. An example includes the synthesis of isopropyl myristate using energy-efficient microwave irradiation techniques. These methods aim to form ester bonds efficiently while considering energy consumption and reaction yield (Makwana et al., 2012).
Molecular Structure Analysis
The molecular structure of propyl myristate is characterized by the presence of a long hydrocarbon chain derived from myristic acid, attached to a propyl group through an ester linkage. This structure imparts hydrophobic properties to the molecule, influencing its solubility and interaction with other chemical substances.
Chemical Reactions and Properties
Propyl myristate undergoes various chemical reactions typical of esters, including hydrolysis, transesterification, and oxidation. Its reactivity is influenced by the presence of the ester group and the long hydrocarbon chain. For example, the compound can form complexes with metals like titanium, which are used in applications such as ethylene polymerization (Makwana et al., 2012).
Scientific Research Applications
Transdermal Drug Delivery : Patel, Patel, and Baria (2009) explored the use of propyl myristate in the development of transdermal therapeutic systems, finding it effective for enhancing skin permeation of drugs (Patel, R., Patel, G., & Baria, A., 2009).
Ester Synthesis and Polymerization : Makwana et al. (2012) synthesized isopropyl myristate and explored its use in forming titanium complexes for ethylene polymerization, showing its potential in the creation of polyethylene with varied molecular weight and thermal characteristics (Makwana, U., et al., 2012).
Protein Modification and Function : Stevenson et al. (1992) studied myristyl acylation of the tumor necrosis factor alpha precursor, revealing insights into protein localization and function modulation (Stevenson, F., et al., 1992).
Microemulsion Systems : Guo-xin (2005) investigated the formation and stability of microemulsion systems using propyl myristate, highlighting its role in creating transparent, stable dispersions (Li, G., 2005).
Cosmetic and Topical Medicinal Preparations : Chakrabarti and Sharma (1992) focused on the anhydrous esterification of myristic acid with propylene for producing isopropyl myristate, used in cosmetics for skin absorption enhancement (Chakrabarti, A., & Sharma, M., 1992).
G-Protein Modification : Mumby et al. (1990) examined myristoylation of G-protein alpha subunits, demonstrating its significance in membrane association (Mumby, S., et al., 1990).
Dermal Penetration Enhancers : Phillips and Michniak (1995) evaluated the use of propyl myristate as a dermal penetration enhancer, assessing its irritancy potential and effectiveness (Phillips, C., & Michniak, B., 1995).
Drug Delivery in Periodontal Diseases : Toledo et al. (2018) developed a liquid crystalline system containing propyl myristate for intra-periodontal pocket drug delivery, showing effectiveness in propolis release and antifungal activity (Toledo, L. A. S., et al., 2018).
Future Directions
Propyl Myristate is a polar skin moisturizer that is used to enhance skin penetration of drugs . It is a moisturizer with polar characteristics used in cosmetics and topical medical preparations to ameliorate the skin absorption . It has been largely studied and impulsed as a skin penetration enhancer . At the moment the primary usage for which Propyl Myristate is formally indicated is as the active ingredient in a non-prescription pediculicide rinse .
properties
IUPAC Name |
propyl tetradecanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-17(18)19-16-4-2/h3-16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPBVJRXPSXTHOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20162295 | |
Record name | Propyl myristate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20162295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Propyl myristate | |
CAS RN |
14303-70-9 | |
Record name | Propyl myristate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14303-70-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propyl myristate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014303709 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propyl myristate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20162295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Propyl myristate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.749 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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